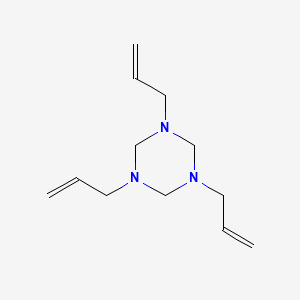

1,3,5-Triallylhexahydro-1,3,5-triazine

Description

Contextual Overview of Hexahydrotriazine Chemistry

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. researchgate.netwikipedia.org Their general chemical formula is (CH₂NR)₃, where 'R' represents a hydrogen atom or an organic substituent attached to the nitrogen atoms. wikipedia.org These compounds are saturated derivatives of the aromatic 1,3,5-triazines. wikipedia.org

The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is typically achieved through the condensation reaction of a primary amine with formaldehyde (B43269). wikipedia.org This straightforward and often high-yielding reaction makes a wide variety of substituted hexahydrotriazines readily accessible. The parent compound, hexahydro-1,3,5-triazine ((CH₂NH)₃), has been identified as an intermediate in the reaction between formaldehyde and ammonia, which ultimately produces hexamethylenetetramine. wikipedia.org N-substituted derivatives are generally more stable than the parent compound. wikipedia.org

The structure of these molecules typically features a chair conformation for the six-membered ring. They are recognized for their versatility, serving as building blocks in organic synthesis and as functional molecules in various applications. researchgate.net

Table 1: General Properties of 1,3,5-Triallylhexahydro-1,3,5-triazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₃ |

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | 1,3,5-tris(prop-2-enyl)-1,3,5-triazinane |

| CAS Number | 26028-43-3 |

Data sourced from PubChem CID 352454 scientificlabs.com

Significance and Academic Relevance of N-Allylhexahydrotriazines

The significance of N-substituted hexahydrotriazines is demonstrated by their diverse applications, which range from industrial uses to advanced materials. For instance, derivatives like 1,3,5-triethylhexahydro-s-triazine are utilized as biocides to control the growth of slime-forming bacteria and fungi in various industrial products. nih.gov Furthermore, asymmetrical hexahydrotriazines have been developed as effective hydrogen sulfide (B99878) (H₂S) scavengers in the oil and gas industry, highlighting their role in environmental and industrial process management. google.comgoogle.com

N-Allylhexahydrotriazines, such as this compound, hold particular academic and practical interest due to the presence of the allyl groups (–CH₂–CH=CH₂). The double bond in the allyl group is a reactive functional group that can participate in various polymerization reactions. This makes N-allylhexahydrotriazines potential monomers or crosslinking agents for the synthesis of novel polymers.

A closely related compound, 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as triallyl isocyanurate, is widely used as a crosslinking agent to improve the thermal and mechanical properties of polymers. sigmaaldrich.com It is used in the fabrication of composite materials and flexible ionogels for applications like electrochemical capacitors. sigmaaldrich.com The presence of three allyl groups on the hexahydrotriazine ring of this compound suggests its potential for creating highly crosslinked, stable polymer networks, making it a subject of interest for materials science research.

Historical Perspectives on the Development of Hexahydrotriazine Research

The study of triazine compounds has a history spanning nearly two centuries. A related compound, melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), was first synthesized by the German chemist Justus von Liebig in 1834. researchgate.net However, the industrial significance of triazine-based compounds, particularly in the formation of resins, did not begin until the late 1930s with the development of melamine-formaldehyde resins. researchgate.net

The fundamental synthesis for N-substituted hexahydro-1,3,5-triazines, involving the condensation of an amine and formaldehyde, has been a known chemical transformation for many decades. wikipedia.org This simple and efficient method has allowed for the preparation of a vast array of derivatives. Over the years, research has expanded from basic synthesis to exploring the utility of these compounds. For example, research into energetic materials led to the development of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a powerful explosive and a prominent member of the hexahydrotriazine family. wikipedia.org More recent research has focused on optimizing synthetic routes, such as the improved process for creating Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX), and exploring new applications in various scientific fields. researchgate.net

Scope and Focus of Current Research Endeavors on the Chemical Compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the direction of current research on related hexahydrotriazine and triazine derivatives provides a clear indication of its potential areas of study.

Current research on 1,3,5-triazine (B166579) scaffolds is highly active and multifaceted. researchgate.netchim.it Key areas of investigation include:

Medicinal Chemistry: Scientists are designing and synthesizing novel 1,3,5-triazine derivatives as potential therapeutic agents, with studies exploring their anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net These efforts often involve creating hybrid molecules that combine the triazine core with other pharmacologically active moieties to enhance efficacy and selectivity. nih.gov

Materials Science: The triazine ring is a valuable component in the development of new polymers and supramolecular structures. researchgate.netchim.it Research is ongoing in the synthesis of triazine-based materials for applications in electronics, coatings, and composites. The use of microwave-assisted synthesis represents a green chemistry approach to creating these materials efficiently. chim.it

Industrial Applications: The use of hexahydrotriazine derivatives as scavengers for toxic substances like H₂S continues to be an area of practical research, with a focus on creating more efficient and environmentally benign solutions. google.comgoogle.com

Given its structure, the primary focus of future research on this compound is likely to be in polymer and materials chemistry. The three reactive allyl groups make it an ideal candidate for use as a monomer or crosslinking agent to create new materials with potentially unique thermal, mechanical, and chemical properties.

Structure

3D Structure

Properties

CAS No. |

26028-43-3 |

|---|---|

Molecular Formula |

C12H21N3 |

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane |

InChI |

InChI=1S/C12H21N3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-6H,1-3,7-12H2 |

InChI Key |

VFWCCHNDIALURC-UHFFFAOYSA-N |

SMILES |

C=CCN1CN(CN(C1)CC=C)CC=C |

Canonical SMILES |

C=CCN1CN(CN(C1)CC=C)CC=C |

Other CAS No. |

26028-43-3 |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 1,3,5 Triallylhexahydro 1,3,5 Triazine

Condensation Reactions for Hexahydrotriazine Ring Formation

The cornerstone of 1,3,5-triallylhexahydro-1,3,5-triazine synthesis lies in the condensation reaction that forms the six-membered hexahydro-1,3,5-triazine ring. This process typically involves the reaction of an aldehyde, most commonly formaldehyde (B43269), with a primary amine.

Reaction Pathways Involving Formaldehyde and Primary Amines

The general reaction can be represented as: 3 CH₂O + 3 H₂N-CH₂CH=CH₂ → (CH₂N-CH₂CH=CH₂)₃ + 3 H₂O

This reaction is analogous to the synthesis of other symmetrically substituted hexahydro-1,3,5-triazines, such as 1,3,5-trimethyl-1,3,5-triazacyclohexane from methylamine (B109427) and formaldehyde. wikipedia.org The mechanism involves the initial reaction of the primary amine with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form a reactive imine (Schiff base). Three molecules of this imine intermediate subsequently undergo a cyclotrimerization to form the hexahydro-1,3,5-triazine ring.

A similar synthetic approach has been detailed for the preparation of 1,3,5-tribenzylhexahydro-1,3,5-triazine, where benzylamine (B48309) is reacted with formaldehyde in a suitable solvent like toluene (B28343) under reflux conditions. This serves as a well-established procedural model for the synthesis of the triallyl-substituted analogue.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the condensation reaction are significantly influenced by various reaction parameters, including temperature, solvent, stoichiometry, and pH.

For the synthesis of related hexahydro-1,3,5-triazine derivatives, the reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent used, to drive the condensation and the removal of water. The choice of solvent can also play a crucial role. For instance, toluene is commonly used to facilitate the removal of water via azeotropic distillation.

The pH of the reaction medium is another critical factor that can affect the rate and outcome of the synthesis. In the synthesis of related compounds like hexahydro-1,3,5-trinitroso-1,3,5-triazine, controlling the pH was found to be crucial for optimizing the yield and preventing side reactions. researchgate.net While strongly acidic conditions can promote the formation of the desired product, they can also lead to the degradation of the starting materials or the final product if not carefully controlled.

The stoichiometry of the reactants, specifically the molar ratio of formaldehyde to the primary amine, is also a key parameter. A slight excess of formaldehyde is sometimes used to ensure the complete conversion of the amine.

| Parameter | Condition/Variation | Observed Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Temperature | Elevated (Reflux) | Promotes condensation and water removal, generally increasing yield. | |

| Solvent | Toluene | Allows for azeotropic removal of water, driving the reaction to completion. | |

| Aqueous media | Can be used, but may require different catalysts or conditions to achieve high yields. | mdpi.com | |

| pH | Acidic | Can catalyze the reaction but may lead to degradation if too strong. | researchgate.net |

| Buffered System | Can help to control the reaction rate and minimize side reactions. | researchgate.net | |

| Stoichiometry | Slight excess of formaldehyde | Can improve the conversion of the primary amine. | chemicalbook.com |

Catalytic Systems in Hexahydrotriazine Synthesis

While the condensation of primary amines and formaldehyde can often proceed without a catalyst, particularly at elevated temperatures, the use of catalytic systems can enhance the reaction rate and improve the yield and selectivity under milder conditions.

Both acid and base catalysis can be employed for the formation of the hexahydrotriazine ring. Acid catalysts, such as aryl sulfonic acids, have been used in the preparation of related hexahydro-1,3,5-triacyl-s-triazines. google.com These catalysts facilitate the dehydration of the hemiaminal intermediate to the imine.

In some instances, Lewis acids have been shown to be effective. For example, Mg(ClO₄)₂ has been reported as a potent additive for the condensation of various amines and amides with paraformaldehyde to form N-substituted 1,3,5-triazinanes. researchgate.net The use of sonochemical methods, which involve the application of ultrasound, has also been explored as a green and efficient approach for the synthesis of 1,3,5-triazine (B166579) derivatives, often leading to higher yields in shorter reaction times. nih.gov

| Catalyst/Method | Type of Synthesis | Key Advantages | Reference |

|---|---|---|---|

| Aryl Sulfonic Acid | Hexahydro-1,3,5-triacyl-s-triazines | Effective acid catalyst for condensation. | google.com |

| Mg(ClO₄)₂ | N-substituted 1,3,5-triazinanes | Potent additive for condensation reactions. | researchgate.net |

| Sonochemistry | 1,3,5-Triazine derivatives | Environmentally friendly, shorter reaction times, and often higher yields. | nih.gov |

Approaches to N-Allylation in Hexahydrotriazine Architectures

The introduction of allyl groups onto the nitrogen atoms of the hexahydrotriazine ring is a defining feature of this compound. This can be achieved through direct or indirect methods.

Direct Allylation Strategies

The most straightforward direct allylation strategy is the one-pot condensation reaction of allylamine (B125299) with formaldehyde, as described in section 2.1.1. In this approach, the N-allyl groups are incorporated from the outset through the use of an allylated primary amine.

Another direct approach would involve the N-allylation of a pre-formed hexahydro-1,3,5-triazine ring. However, the parent hexahydro-1,3,5-triazine is unstable. Therefore, this method would likely involve the allylation of a more stable, substituted hexahydrotriazine, followed by removal of the initial substituents, which is a less common and more complex route.

More advanced direct N-allylation techniques have been developed for other nitrogen-containing heterocycles and could potentially be adapted for hexahydrotriazine systems. For instance, tandem N-alkylation-C-allylation reactions of alpha-imino esters have been achieved using organoaluminum reagents and allyltributyltin. nih.gov

Synthesis via Allyltin (B8295985) Reagents and Acyl Chlorides for Related Derivatives

While not a direct synthesis of this compound itself, the use of organotin reagents and acyl chlorides represents a versatile methodology for the synthesis of related N-substituted nitrogen heterocycles.

N,N',N''-triacyltriazines, which are derivatives of hexahydro-1,3,5-triazine, can be synthesized from the reaction of hexamethylenetetraamine with acid chlorides or through the condensation of amides with formaldehyde. wikipedia.org These acylated triazinanes could potentially serve as precursors for subsequent N-allylation. The acyl groups can act as protecting groups for the nitrogen atoms and can be removed under specific conditions to allow for further functionalization.

Allyltin reagents, such as allyltributyltin, are effective for the allylation of various substrates. For example, they have been used in tandem with organoaluminum reagents for the N-alkylation and C-allylation of alpha-imino esters. nih.gov This highlights the potential of allyltin reagents in forming C-C and C-N bonds involving allyl groups, which could be conceptually applied to the synthesis of complex triazine derivatives. The synthesis would likely involve the creation of an electrophilic center on the nitrogen of a pre-formed triazine ring, which could then be attacked by the nucleophilic allyl group from the allyltin reagent.

Stereochemical Control and Isomerism in N-Substituted Hexahydrotriazines

The stereochemistry of N-substituted hexahydrotriazines, including this compound, is a complex area of study. The puckered nature of the six-membered ring and the presence of substituents on the nitrogen atoms can lead to various stereoisomers.

Formation and Separation of Stereoisomers

The hexahydro-1,3,5-triazine ring typically adopts a chair conformation, which is the most stable arrangement. The N-allyl substituents can be oriented in either axial or equatorial positions. This gives rise to the possibility of different conformational isomers. The interconversion between these chair forms, known as ring inversion, is a dynamic process.

The possible stereoisomers arise from the relative orientations of the three N-allyl groups. These can include isomers where all three allyl groups are in equatorial positions (eee), two equatorial and one axial (eea), one equatorial and two axial (eaa), and all three in axial positions (aaa). The relative stability of these conformers is influenced by steric interactions between the substituents. Generally, conformers with bulky substituents in the equatorial position are more stable to minimize steric strain.

The separation of these stereoisomers can be challenging due to their potential for interconversion. However, for related functionalized hexahydro-1,3,5-triazines, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) have been shown to be effective for the separation of isomers. For instance, a method for the separation of xylene isomers using a guest-responsive metal-organic framework has been reported, demonstrating the potential for advanced materials in isomer separation. nih.gov

Stereochemical Analysis of Allyl-Substituted Hexahydrotriazines

The primary method for the stereochemical analysis of N-substituted hexahydrotriazines is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR can provide detailed information about the conformation of the ring and the orientation of the substituents.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the triazine ring and the allyl groups are sensitive to their spatial arrangement. For example, axial and equatorial protons on the methylene (B1212753) bridges of the triazine ring will typically have different chemical shifts. The coupling constants between these protons can provide information about the dihedral angles and thus the ring conformation.

For instance, in the ¹H NMR spectrum of the related compound 1,3,5-triethanolhexahydro-1,3,5-triazine, distinct signals are observed for the different protons, allowing for structural elucidation. researchgate.net Similarly, the ¹H NMR spectrum of hexahydro-1,3,5-triphenyl-s-triazine provides characteristic chemical shifts for the protons in the molecule. spectrabase.com

Variable-temperature NMR studies can also be employed to study the dynamics of conformational changes, such as ring inversion. By observing the coalescence of NMR signals at different temperatures, the energy barriers for these processes can be determined.

Chemical Reactivity and Transformation Pathways of the Chemical Compound

Reactions Involving the Hexahydrotriazine Ring

The hexahydro-1,3,5-triazine ring is a structure formed via the condensation of an amine with formaldehyde (B43269). This formation is a reversible equilibrium, a characteristic that underpins much of its reactivity. The ring is susceptible to cleavage under various conditions, particularly in the presence of acid or nucleophiles, and can serve as a synthetic equivalent for its constituent imine monomers.

N,N',N''-trisubstituted hexahydro-1,3,5-triazines, such as the 1,3,5-triallyl derivative, are formed from the condensation of three equivalents of a primary amine (allylamine) with three equivalents of formaldehyde. nih.gov This reaction is an equilibrium, and the triazine ring can depolymerize back to its starting materials or to monomeric N-methyleneamine (imine) intermediates. wikipedia.org

This ring-chain tautomerism allows hexahydro-1,3,5-triazines to serve as stable, solid sources of otherwise unstable imines. For instance, 1,3,5-tribenzylhexahydro-1,3,5-triazine reacts with ketene (B1206846) silyl (B83357) acetals in the presence of a catalytic amount of trifluoromethanesulfonic acid, acting as a source of N-benzylidenemethanamine for the synthesis of β-aminocarboxylates. sigmaaldrich.com Similarly, these triazines can participate in cycloaddition reactions, where the ring fragments to provide the monomeric imine for the reaction. researchgate.net

Under strongly basic conditions, related hexahydrotriazine systems can also undergo ring-opening. Computational studies on the alkaline hydrolysis of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) have shown that the reaction proceeds via an initial deprotonation at a ring carbon, followed by elimination of a nitro group and subsequent nucleophilic attack by hydroxide, leading to the cleavage of the ring. nih.gov This suggests a general susceptibility of the ring to nucleophilic attack and subsequent fragmentation.

The hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine demonstrates a strong dependence on the concentration of hydronium ions ([H⁺]). The degradation follows a pathway where the rate is governed by both a spontaneous (neutral) and an acid-catalyzed mechanism. The established rate equation at 22 °C is:

d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]

This equation highlights the profound catalytic effect of acid on the rate of ring degradation. The reversibility of the formation reaction means that in aqueous environments, the stability of the ring is inherently linked to the pH of the solution. Lowering the pH shifts the equilibrium away from the cyclic trimer and towards the protonated amine and formaldehyde, effectively causing the decomposition of the hexahydrotriazine structure.

Direct functionalization of the pre-formed hexahydro-1,3,5-triazine core is not a common synthetic strategy. The primary method for producing hexahydrotriazines with specific functionalities is to incorporate the desired groups into the primary amine starting material prior to the condensation reaction with formaldehyde. nih.gov

A wide variety of N,N',N''-trisubstituted hexahydro-1,3,5-triazines have been synthesized using this approach, employing diverse aromatic and aliphatic primary amines. For example, derivatives have been prepared from p-anisidine, benzylamine (B48309), and ethylamine (B1201723) to yield the corresponding 1,3,5-tris(4-methoxyphenyl)-, 1,3,5-tribenzyl-, and 1,3,5-triethyl-hexahydro-1,3,5-triazines. sigmaaldrich.comwikipedia.orgnih.gov This modular approach allows for the straightforward synthesis of triazines with a vast array of electronic and steric properties, determined entirely by the choice of the initial amine.

Transformations of the Allyl Functionalities

The three allyl groups of 1,3,5-triallylhexahydro-1,3,5-triazine offer reactive sites for transformations characteristic of terminal alkenes, independent of the triazine core. Among the most powerful of these is olefin metathesis.

The allyl groups can undergo various forms of olefin metathesis, a reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. This allows for the modification of the side chains or the creation of new cyclic structures.

While no specific studies on the ring-closing metathesis (RCM) of this compound are prominently documented, the reactivity of N,N-diallyl systems is well-established and serves as a strong precedent. In these reactions, two allyl groups attached to a common nitrogen atom can undergo intramolecular cyclization to form a five-membered dihydropyrrole ring. acs.org This transformation is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov

The reaction is typically driven to completion by the formation of volatile ethylene (B1197577) gas, which removes it from the reaction equilibrium. researchgate.net Lewis acids are sometimes employed as additives to enhance the reaction rate by coordinating to the nitrogen atom, thus preventing catalyst deactivation. nih.gov

The table below summarizes research findings on the RCM of analogous N,N-diallyl compounds, which demonstrates the feasibility and conditions for such transformations.

| Substrate | Catalyst | Conditions | Product | Yield | Citation |

| N,N-Diallylaniline | Grubbs' 2nd Gen. | CH₂Cl₂, 1,4-benzoquinone | 1-Phenyl-2,5-dihydro-1H-pyrrole | >90% | acs.org |

| Diethyl diallylmalonate | Grubbs' 2nd Gen. | CH₂Cl₂ | Diethyl 3-cyclopentene-1,1-dicarboxylate | High | researchgate.net |

| Chiral N,N-diallylamine | Grubbs' 2nd Gen. | Ti(OiPr)₄, CH₂Cl₂ | Enantiopure pyrrolidine (B122466) derivative | 79-93% | nih.gov |

Polymerization Reactions Initiated by Allyl Groups

Nitrolysis Reactions and Related Transformations

The hexahydro-1,3,5-triazine ring is susceptible to nitrolysis, a reaction that cleaves the N-C bonds of the ring and replaces the organic substituents on the nitrogen atoms with nitro groups (-NO2). This transformation is a key step in the synthesis of the high explosive RDX (1,3,5-Trinitrohexahydro-1,3,5-triazine). nih.gov

Studies on various N-acyl substituted hexahydro-s-triazines have demonstrated that they can be converted to RDX or its derivatives. nih.gov For example, the nitrolysis of 1,3,5-triacetylhexahydro-s-triazine and 1,3,5-tripropionylhexahydro-s-triazine using dinitrogen pentoxide (N2O5) can produce RDX with yields up to 75.2%. chim.it The reaction conditions, including the nitrating agent, solvent, and temperature, significantly affect the yield. chim.it Another effective nitrating system is a mixture of nitric acid and trifluoroacetic anhydride. nih.gov

A study involving the metathesis product of syn,syn-2,4,6-triallyl-hexahydro-1,3,5-tripropionyl-s-triazine showed that its reduced, cyclized derivative could be subjected to nitrolysis with trifluoroacetyl nitrate. mdpi.com This yielded a complex, nitrated bicyclic compound, demonstrating that the triazine ring remains reactive to nitrolysis even after extensive modification of its side chains. mdpi.com The degradation of RDX itself can proceed via sequential reduction of the nitro groups to nitroso (-NO) groups, forming intermediates such as hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX). nih.gov

Table 2: Products from Nitrolysis and Related Reactions of Hexahydrotriazines

| Starting Material (or related compound) | Reagents | Key Product(s) | Reference |

|---|---|---|---|

| 1,3,5-Triacetylhexahydro-s-triazine | Dinitrogen Pentoxide (N₂O₅) | RDX | chim.it |

| 1,3,5-Tripropionylhexahydro-s-triazine | Dinitrogen Pentoxide (N₂O₅) | RDX | chim.it |

| 1,3,5-Triacetylhexahydro-s-triazine | Nitric acid/Trifluoroacetic anhydride | 1-Acetyl-3,5-dinitrohexahydro-s-triazine (TAX), RDX | nih.gov |

| Metathesis product of a triallyl-hexahydrotriazine derivative | Trifluoroacetyl nitrate | endo-8-(1-propyl)-7,9,10-trinitro-7,9,10-triazabicyclo[4.3.1]decane | mdpi.com |

| RDX (Decomposition) | Anaerobic bacteria | Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) | nih.gov |

Reactions as a Precursor to Novel Heterocycles

Hexahydro-1,3,5-triazines, also known as triazinanes, are valuable intermediates in organic synthesis for the preparation of other heterocyclic compounds. researchgate.net They can function as stable, crystalline sources of otherwise unstable monomeric N-substituted imines, which can be liberated under specific reaction conditions for further transformation. researchgate.net

For example, 1,3,5-trialkylhexahydro-1,3,5-triazines have been shown to react with N-chloroalkylamines to produce 1,2-dialkyldiaziridines. Diaziridines are strained, three-membered heterocyclic rings containing two nitrogen atoms, and this reaction provides a direct pathway to their synthesis from the more stable hexahydrotriazine precursor. researchgate.net

Furthermore, research has demonstrated that 1,3,5-triphenylhexahydro-1,3,5-triazine can react with ketene acetals in the presence of a Lewis acid. This reaction generates β-anilinopropionates, showcasing the role of the hexahydrotriazine as a synthetic equivalent of an N-methyleneaniline. researchgate.net This highlights the ability of the triazine ring to act as a masked imine, which can be unveiled for carbon-carbon bond-forming reactions. Given these established precedents, this compound represents a potential precursor for a variety of other heterocyclic systems, such as imidazoles, imines, and aziridines. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 1,3,5-triallylhexahydro-1,3,5-triazine, offering insights into its proton and carbon environments, as well as its three-dimensional structure.

Proton NMR for Structural Assignment

Carbon-13 NMR for Carbon Skeleton Analysis

Similarly, detailed ¹³C NMR data for this compound is not prominently documented. However, analysis of related structures allows for the theoretical assignment of the carbon signals. One would expect to observe signals for the methylene (B1212753) carbons of the hexahydrotriazine ring and three distinct signals for the carbons of the allyl substituents: the allylic methylene carbon, the methine carbon, and the terminal vinyl carbon. The chemical shifts of these carbons provide a definitive map of the carbon skeleton. For instance, studies on other N-substituted triazine derivatives have successfully utilized ¹³C NMR to confirm their molecular structure. nist.gov

Multi-Nuclear NMR for Comprehensive Structural Proof

Although specific multi-nuclear NMR studies on this compound are not found in the surveyed literature, techniques such as ¹⁵N NMR would be highly informative for a comprehensive structural proof. Given the three nitrogen atoms at the core of the molecule, ¹⁵N NMR could directly probe the electronic environment of the triazine ring, offering valuable data on the nitrogen substitution and ring conformation. Such techniques have been applied to other triazine compounds to provide a more complete picture of their molecular structure.

Conformational Analysis via NMR (e.g., Chair Conformations)

The hexahydro-1,3,5-triazine ring typically adopts a chair conformation, similar to cyclohexane. For this compound, several chair conformations are possible, differing in the axial or equatorial orientation of the three allyl groups. Dynamic NMR studies on related 1,3,5-trialkylhexahydro-1,3,5-triazines have been conducted to understand the ring inversion processes and the conformational preferences of the substituents. rsc.org It is expected that this compound also undergoes rapid ring inversion at room temperature, leading to averaged NMR signals. Low-temperature NMR experiments would likely be required to "freeze out" individual chair conformers and determine the energetic barriers for ring inversion. The steric bulk and electronic nature of the allyl groups would influence the equilibrium between different chair forms.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a complementary method to NMR for the characterization of this compound by identifying its functional groups and providing a unique molecular "fingerprint".

Characterization of Functional Groups and Molecular Fingerprints

An infrared (IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. Key expected vibrations include:

C-H stretching vibrations of the allyl group's sp²-hybridized carbons (typically above 3000 cm⁻¹).

C-H stretching vibrations of the sp³-hybridized methylene carbons in the ring and the allyl side chains (typically below 3000 cm⁻¹).

A C=C stretching vibration for the allyl double bond (around 1640 cm⁻¹).

C-N stretching vibrations of the tertiary amine groups within the triazine ring.

Various bending vibrations (scissoring, wagging, twisting) for the CH₂ groups.

The combination of these bands provides a unique fingerprint for the molecule, allowing for its identification. Raman spectroscopy would complement the IR data, particularly for the C=C stretching mode, which is often strong in Raman spectra. While specific IR and Raman spectra for this compound are not widely published, the analysis of related N,N',N''-trisubstituted hexahydro-1,3,5-triazine derivatives confirms the utility of these techniques in identifying the core triazine structure and the nature of its substituents. researchgate.net

In-situ Monitoring of Chemical Reactions

The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines typically involves the condensation of a primary amine with formaldehyde (B43269). wikipedia.org For this compound, this would involve the reaction of allylamine (B125299) and formaldehyde.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure and detailed insight into the molecule's conformation and the nature of its interactions in the solid state. Although this technique has been applied to other triazine derivatives to study their crystal structures, specific crystallographic data for this compound is not found in the reviewed literature. uss.clpitt.edu

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. The central hexahydro-1,3,5-triazine ring is expected to adopt a chair conformation, similar to cyclohexane. The analysis would confirm this conformation and determine the exact orientation (axial or equatorial) of the three allyl substituents. This empirical data is invaluable for validating and refining computational models of the molecule.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular forces such as van der Waals forces and potential weak C-H···N or C-H···π interactions involving the allyl groups. diva-portal.org Analysis of the crystal packing can provide insights into the physical properties of the solid material, such as its melting point and density. Hirshfeld surface analysis is a modern computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts. uss.cldiva-portal.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₂₁N₃), the exact molecular weight can be calculated. Electron ionization (EI) is a common technique that would likely cause extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak corresponding to the intact molecule, as well as various fragment ions. The fragmentation pattern would be characteristic of the molecule and could be used for its identification. For instance, the fragmentation of a related compound, 1,3,5-triethylhexahydro-1,3,5-triazine, has been documented and could serve as a reference for predicting the fragmentation pathways of the triallyl analogue. nist.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N₃ | PubChem nih.gov |

| Molecular Weight | 207.32 g/mol | PubChem nih.gov |

This table is generated based on computed data as experimental mass spectrometry studies are not available in the cited sources.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential technique for separating mixtures and assessing the purity of compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) would be a primary method for quality control. mdpi.com

Developing an HPLC method for this compound would involve selecting an appropriate stationary phase (column) and mobile phase to achieve a good separation of the target compound from any impurities or starting materials.

Given the non-polar nature of the allyl groups, a reverse-phase (RP) HPLC method would be a logical starting point. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Method development would involve optimizing the mobile phase composition (the ratio of organic solvent to water) and potentially the pH to obtain a sharp, symmetric peak with a suitable retention time. A UV detector would likely be used for detection, assuming the molecule has a chromophore or a derivatization agent is used. While HPLC methods have been developed for other triazines, a specific, validated method for this compound is not described in the available literature. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and extensively utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This method is particularly suited for the analysis of the potential volatile products that may arise from the decomposition or pyrolysis of this compound. The coupling of gas chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which provides detailed structural information based on the mass-to-charge ratio of ionized molecules, allows for a high degree of certainty in compound identification.

While specific research detailing the GC-MS analysis of volatile products from this compound is not extensively available in public literature, the methodology can be inferred from studies on analogous triazine compounds and the general principles of volatile organic compound (VOC) analysis. The thermal or chemical degradation of this compound would be expected to yield a variety of smaller, more volatile molecules. These could include, but are not limited to, allyl-containing fragments, amine derivatives, and other nitrogenous compounds, as well as products of ring cleavage.

Hypothetical GC-MS Methodology for this compound Volatiles

A typical GC-MS analysis for the volatile products of this compound would involve a multi-step process. Initially, the volatile compounds would be generated, for instance, through controlled thermal decomposition (pyrolysis) of the parent compound in an inert atmosphere. The resulting volatile fraction would then be introduced into the GC-MS system.

The gas chromatograph would employ a capillary column, likely with a non-polar or medium-polarity stationary phase, to achieve separation of the diverse range of potential degradation products. The oven temperature would be programmed to start at a low temperature to resolve highly volatile compounds and gradually increase to elute less volatile components. The separated compounds would then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectra provide a molecular fingerprint for each compound, which can be compared against spectral libraries for identification.

Detailed Research Findings from Analogous Compounds

Studies on the thermal decomposition of other triazine derivatives, such as those used as herbicides or in other industrial applications, provide insight into the types of volatile products that might be expected and the GC-MS parameters suitable for their analysis. For instance, research on the thermal decomposition of 2,4,6-triazido-1,3,5-triazine using mass spectrometry has shown the primary gaseous product to be nitrogen researchgate.net. While structurally different, this highlights the potential for the triazine ring to fragment under thermal stress.

In the analysis of triazine herbicides in environmental samples, GC-MS is a well-established method. mdpi.com These methods often utilize capillary columns such as DB-Wax and operate in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. mdpi.com For a broader screening of unknown volatile products from this compound, a full scan mode would initially be more appropriate to capture a wide range of mass-to-charge ratios.

The table below outlines typical GC-MS parameters that could be adapted for the analysis of volatile products from this compound, based on methodologies for similar compounds and general VOC analysis.

| Parameter | Suggested Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column suitable for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | Provides good separation efficiency and is compatible with most mass spectrometers. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample without thermal degradation of sensitive analytes. |

| Oven Program | Initial temp: 40-60°C (hold for 2-5 min), Ramp: 5-15°C/min to 280-300°C (hold for 5-10 min) | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. |

| Injection Mode | Splitless or Split | Splitless injection for trace-level analysis, while a split injection prevents column overloading with more concentrated samples. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole is common and robust, while TOF offers higher mass accuracy and resolution. |

| Scan Range | m/z 35 - 550 | A wide scan range to detect a variety of potential low and higher molecular weight fragments. |

| Source Temperature | 230 °C | An appropriate temperature to maintain analytes in the gas phase without thermal degradation within the source. |

| Transfer Line Temp | 280 °C | Prevents condensation of less volatile compounds between the GC and MS. |

Computational Chemistry and Theoretical Investigations of 1,3,5 Triallylhexahydro 1,3,5 Triazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1,3,5-Triallylhexahydro-1,3,5-triazine. Such calculations are used to predict a wide range of molecular properties, including electronic structure, geometry, and spectroscopic characteristics. nih.govsci-hub.se

DFT calculations provide a detailed picture of the electron distribution within a molecule, which governs its chemical behavior. Key aspects of the electronic structure that can be analyzed for this compound include the molecular orbital (MO) energy levels, the nature of the chemical bonds, and the distribution of charge.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. For substituted 1,3,5-triazine (B166579) derivatives, the nature of the substituents significantly influences these frontier orbitals. nih.govnih.gov DFT calculations can map the electron density of these orbitals, revealing which parts of the molecule—the hexahydrotriazine ring or the allyl substituents—are most involved in potential chemical reactions.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify the nature of the C-N bonds within the ring and the N-C bonds connecting the allyl groups. This reveals the degree of covalent or ionic character and can identify any potential hyperconjugative interactions that contribute to the molecule's stability. Furthermore, the partial atomic charges on each atom can be calculated, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 1: Representative Electronic Properties Calculated for Substituted 1,3,5-Triazine Derivatives using DFT This table presents typical data obtained from DFT calculations on related triazine systems to illustrate the expected values for this compound.

| Calculated Property | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity with electrophiles. |

| LUMO Energy | -0.5 to +1.0 eV | Indicates electron-accepting ability; lower values suggest greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | 5.5 to 8.0 eV | Relates to chemical stability and the energy of the lowest electronic excitation. |

| Dipole Moment | 1.0 to 3.0 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

The hexahydro-1,3,5-triazine ring is a saturated heterocycle analogous to cyclohexane and is therefore not planar. It primarily adopts puckered conformations, with the "chair" form being the most stable, though "boat" and "twist-boat" forms also exist on the potential energy surface. DFT calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms and thus predicts the most stable molecular structure. mdpi.com

For this compound, the three allyl groups attached to the nitrogen atoms can be oriented in either axial or equatorial positions relative to the plane of the ring. This gives rise to different stereoisomers with distinct energies. The conformer with all three bulky allyl groups in the sterically favored equatorial positions is generally expected to be the global minimum energy structure. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for each stable conformer and calculate their relative energies, allowing for a prediction of their population distribution at a given temperature.

Table 2: Typical Geometric Parameters for a Substituted Hexahydro-1,3,5-triazine Ring Based on Computational Studies of Analogous Systems Geometric parameters are often compared with experimental data from X-ray crystallography where available. The data below are representative of a chair conformation.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-N Bond Length (in ring) | 1.45 - 1.47 Å |

| N-C-N Bond Angle (in ring) | 109 - 112° |

| C-N-C Bond Angle (in ring) | 110 - 113° |

| N-Substituent Bond Length (N-Callyl) | 1.46 - 1.48 Å |

| Ring Dihedral Angle (C-N-C-N) | 55 - 60° |

Reaction Pathway and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. For this compound, this includes investigating its stability and potential decomposition pathways, such as ring-opening mechanisms.

The hexahydro-1,3,5-triazine ring can be susceptible to cleavage under certain conditions, such as in the presence of acid or nucleophiles. Computational modeling can elucidate the step-by-step mechanism of such reactions. The process involves identifying and calculating the structures of all species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products.

A key goal is to locate the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. A TS structure represents a "saddle point" on the potential energy surface. For a ring-opening reaction, the TS would likely involve the partial breaking of one of the C-N bonds in the triazine ring. Finding these structures is computationally intensive but provides invaluable insight into the reaction mechanism. For example, a computational study on the concerted gas-phase triple dissociation of the parent 1,3,5-triazacyclohexane has been performed to understand its decomposition. acs.org Similar methods could be applied to model the cleavage of the triallyl derivative.

For 1,3,5-triazine derivatives, DFT calculations have been used to estimate transition state energies for processes like proton exchange, with calculated barriers as high as 50 kcal/mol, indicating a significant energy requirement. researchgate.net By mapping the energy profile for the ring-opening of this compound, chemists can predict its stability and the conditions under which it might decompose.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for describing the properties of a single molecule or a small number of molecules at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time at finite temperatures. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior.

To perform an MD simulation, a force field is required. A force field is a set of empirical functions and parameters that define the potential energy of the system as a function of its atomic coordinates. For hexahydro-1,3,5-triazine derivatives, specialized nonreactive force fields have been developed, most notably for the high-energy material hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). nih.govresearchgate.net These force fields are carefully parameterized by fitting to both experimental data (e.g., crystal structure, density) and high-level quantum chemistry calculations. nih.govacs.org

An MD simulation of this compound would allow for the exploration of its conformational landscape. This involves simulating the molecule (or an ensemble of molecules) in a solvent or as a pure liquid/solid and observing its dynamic behavior. Such simulations can reveal:

Conformational Transitions: The rates and pathways of conversion between different chair and boat conformations of the triazine ring.

Side-Chain Dynamics: The rotational and flexing motions of the three allyl groups and how their movement is coupled to the ring's conformation.

Intermolecular Interactions: In a condensed-phase simulation, MD can model how multiple triazine molecules interact with each other, predicting properties like density, viscosity, and diffusion coefficients.

By analyzing the trajectory of an MD simulation, one can map the free energy surface of the molecule as a function of key geometric parameters (e.g., dihedral angles), providing a comprehensive picture of the accessible conformations and the energy barriers between them.

Prediction of Spectroscopic Data

The predictive process begins with the optimization of the molecule's three-dimensional geometry. This is typically achieved using a functional, such as B3LYP, paired with a sufficiently large basis set, for instance, 6-311++G(d,p), to find the lowest energy conformation of the molecule. Once the optimized structure is obtained, the spectroscopic properties are calculated.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating the absolute isotropic shielding constants (σ) of each nucleus. researchgate.netchemistry.geresearchgate.net These shielding constants are then converted into chemical shifts (δ), which are comparable to experimental data, by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Vibrational frequencies, corresponding to peaks in an IR spectrum, are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are known to be systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are often multiplied by an empirical scaling factor to improve agreement with experimental data.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound can be predicted by calculating the chemical shifts for each unique proton environment. The primary proton signals would correspond to the hexahydrotriazine ring methylene (B1212753) protons and the protons of the three equivalent allyl groups.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₂-N (Ring Methylene) | 3.20 - 3.40 |

| N-CH₂-CH=CH₂ (Allyl Methylene) | 3.00 - 3.20 |

| -CH=CH₂ (Terminal Alkene) | 5.10 - 5.25 |

| -CH=CH₂ (Internal Alkene) | 5.75 - 5.90 |

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum can be predicted, identifying the chemical shifts for the carbon atoms in the triazine ring and the allyl substituents. DFT calculations provide distinct values for each carbon, reflecting its specific electronic environment. researchgate.net

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂ (Ring Methylene) | 70 - 75 |

| N-CH₂-CH=CH₂ (Allyl Methylene) | 55 - 60 |

| -CH=CH₂ (Terminal Alkene) | 116 - 118 |

| -CH=CH₂ (Internal Alkene) | 134 - 136 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical calculations can predict the vibrational modes and their corresponding frequencies. Key functional groups within this compound, such as C-H, C=C, and C-N bonds, would produce characteristic absorption bands. The table below lists some of the most prominent predicted vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| =C-H Stretch | 3080 - 3100 | Stretching of C-H bonds on the alkene |

| C-H Stretch (Aliphatic) | 2950 - 3000 | Stretching of C-H bonds in methylene groups |

| C=C Stretch | 1640 - 1650 | Stretching of the alkene double bond |

| CH₂ Scissoring | 1420 - 1440 | Bending vibration of methylene groups |

| C-N Stretch | 1100 - 1150 | Stretching of the carbon-nitrogen single bonds |

| =C-H Bend (Out-of-plane) | 910 - 990 | Bending vibration of alkene C-H bonds |

These computational predictions provide a valuable theoretical framework for the spectroscopic analysis of this compound, guiding the interpretation of experimental results and confirming the compound's structure.

Role as a Monomer in Polymer Synthesis

This compound is a key monomeric unit whose structure is integral to the formation and properties of various polymers. The hexahydro-1,3,5-triazine ring itself is a heterocyclic compound with the formula (CH₂NR)₃, where 'R' represents the allyl group in this specific case. wikipedia.org

The trifunctional nature of this compound makes it an effective cross-linking agent. nih.gov During polymerization, the three allyl groups can react and form covalent bonds, creating a robust, three-dimensional network structure. This cross-linking significantly enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer. chemimpex.com The presence of the triazine core within these networks contributes to the material's durability. This cross-linking capability is crucial for developing high-performance materials for demanding applications in the automotive and aerospace industries. chemimpex.com A related compound, 1,3,5-triacryloylhexahydro-1,3,5-triazine, which also has three reactive functional groups, is noted for its ability to create highly branched and cross-linked copolymeric structures. nih.govresearchgate.net

Development of Novel Polymeric Materials

The use of this compound and its derivatives as monomers and cross-linkers has led to the development of innovative polymeric materials with a wide range of applications.

Poly(hexahydrotriazine) (PHT) aerogels are a class of advanced materials known for their highly porous structure and ultralow thermal conductivity, making them excellent candidates for thermal insulation. researchgate.nettue.nl These aerogels can be synthesized in a one-step condensation reaction. researchgate.nettue.nl The resulting materials exhibit a combination of desirable properties, including strong mechanical performance, significant thermal stability, and inherent hydrophobicity without requiring further chemical modifications. researchgate.nettue.nl

For instance, certain PHT aerogels demonstrate excellent oil and organic solvent absorption capacities, absorbing 4.6 to 16.3 times their own weight. rsc.org These materials can be designed to be both mechanically robust and degradable after use. rsc.org

Below is a table summarizing the typical properties of PHT-based aerogels.

| Property | Value | Source |

| Thermal Conductivity | Ultralow | researchgate.nettue.nl |

| Compressive Strength | Up to 449.6 kPa | rsc.org |

| Water Contact Angle | Up to 121.5° (Hydrophobic) | rsc.org |

| Porosity | Highly Porous Architecture | researchgate.nettue.nl |

| Recyclability | Quantitative depolymerization under acidic conditions | tue.nl |

Hexahydro-1,3,5-triazine derivatives are utilized in the formulation of various resins and coatings to enhance their physical properties. chemimpex.com The incorporation of these compounds can improve the mechanical strength, thermal stability, adhesion, and durability of the final product. chemimpex.comchemimpex.com For example, the related compound 1,3,5-triacryloylhexahydro-1,3,5-triazine is used in UV-curable inks, adhesives, and coatings. chemimpex.com Similarly, other triazine-based compounds are used in metal processing fluids, paper coatings, and paints as anti-mildew agents. irochemical.com The ability of the triazine core to form robust networks makes these materials suitable for high-performance applications.

A significant feature of PHT polymers, including those derived from this compound, is their responsiveness to pH changes. PHT aerogels exhibit quantitative depolymerization when exposed to acidic aqueous conditions. tue.nl This process breaks down the polymer network into its original monomers, which can then be recovered with high yield and purity. tue.nl This closed-loop chemical recycling highlights the material's sustainable design. researchgate.nettue.nl

This inherent ability to disassemble in an acidic environment defines the material as pH-responsive. This characteristic opens up possibilities for its use in smart materials, such as sensors designed to detect changes in acidity. The development of sensors for other triazine derivatives, like the explosive RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), demonstrates the potential for creating sensitive detection systems based on the triazine scaffold. researchgate.netnih.gov

Applications in Advanced Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring a hexahydrotriazine core with three reactive allyl groups, positions it as a valuable monomer for the creation of advanced polymer networks. The inherent properties of the hexahydrotriazine ring, particularly its dynamic covalent nature, have opened up new avenues in the design of sustainable and high-performance materials.

Advanced Analytical Methodologies for Research and Analysis

Development of Specialized Chromatographic Methods for Complex Mixtures

Chromatographic techniques are essential for separating and identifying individual components within complex mixtures containing triazine derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of the related compound, Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine. sielc.com This method utilizes a specialized Newcrom R1 column, which has low silanol (B1196071) activity, providing robust and scalable separations. sielc.com The methodology is adaptable for various applications, including preparative separation for impurity isolation and pharmacokinetic studies. sielc.com For applications requiring mass spectrometric (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com The availability of columns with smaller particle sizes (e.g., 3 µm) also allows for rapid Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

Detailed parameters for a typical chromatographic separation of a related triazine compound are presented below.

| Parameter | Condition | Reference |

|---|---|---|

| Compound | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | sielc.com |

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN) | sielc.com |

| Water | sielc.com | |

| Phosphoric Acid (or Formic Acid for MS) | sielc.com |

Advanced Spectroscopic Techniques for In-Operando Studies

Spectroscopic methods are invaluable for identifying the chemical structure of 1,3,5-hexahydrotriazine derivatives and for studying their dynamic behavior (in-operando analysis). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are commonly used.

The chemical structures of various N,N',N''-trisubstituted hexahydro-1,3,5-triazine derivatives are routinely confirmed using FT-IR, NMR, and mass spectrometry. researchgate.net For example, the synthesis of novel surfactants from 1,3,5-triethanolhexahydro-1,3,5-triazine was confirmed by FT-IR and ¹H NMR spectroscopy. researchgate.net Similarly, detailed ¹H-NMR and ¹³C-NMR spectral data have been reported for a range of 1,3,5-triazine (B166579) hydrazone and Schiff base derivatives, allowing for unambiguous structural elucidation. mdpi.comresearchgate.net

The following table summarizes representative NMR spectral data for a related triazine compound, illustrating the type of information obtained from these analyses.

| Technique | Compound | Key Spectral Data (δ ppm) | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Hexahydro-1,3,5-triphenyl-1,3,5-triazine | 7.25–7.17 (m, 6H), 7.05–6.98 (m, 6H), 6.89–6.85 (m, 3H), 4.90 (s, 6H) | researchgate.net |

| ¹H-NMR (400 MHz, DMSO-d₆) | N-benzyl-4-(2-(4-bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | 1.40 (brs, 4H), 1.55 (brs, 2H), 3.65 (brs, 4H), 4.40–4.45 (m, 2H), 7.14 (t, 1H), 7.23–7.29 (m, 4H), 7.52–7.57 (m, 4H), 8.00 (s, 1H), 10.72–10.77 (m, 2H) | mdpi.com |

| ¹³C-NMR (100 MHz, DMSO-d₆) | N-benzyl-4-(2-(4-bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | 24.9, 25.9, 43.7, 44.1 | mdpi.com |

Quantitative Analysis Methods in Research Contexts

For quantitative analysis, particularly in complex matrices, advanced methods combining spectroscopy with chemometrics are being developed. Terahertz Time-Domain Spectroscopy (THz-TDS) coupled with Partial Least Squares (PLS) regression is one such powerful approach.

This technique has been successfully applied to the quantitative analysis of mixtures containing Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and Pentaerythritol Tetranitrate (PETN). nih.gov Due to significant spectral overlap in the THz region, which complicates the identification of unique spectral fingerprints for each component, chemometric models are essential. nih.gov The PLS2 algorithm, in particular, demonstrated excellent predictive ability for the concentrations of the components in the mixture, achieving a root mean square error (RMSE) value of less than 3.5 mg for 400 mg samples. nih.gov This highlights the capability of chemometrics to perform accurate quantitative analysis even with highly overlapping spectra. nih.gov

Characterization of Polymer Architectures Derived from the Compound

1,3,5-Triallylhexahydro-1,3,5-triazine and its analogues, such as 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Triallyl isocyanurate), are important monomers and crosslinking agents in polymer science. sigmaaldrich.com The characterization of the resulting polymer architectures is crucial for understanding their properties and performance.

A variety of techniques are used to characterize these polymers. Conjugated microporous polymers (CMPs) based on the 1,3,5-triazine node have been synthesized, and their porosity has been characterized. rsc.org For example, the CO₂ adsorption properties and BET surface areas of these polymers are measured to assess their potential for gas storage and separation applications. rsc.org Network TNCMP-2, a triazine-based CMP, exhibited a high surface area of 995 m²/g. rsc.org

Furthermore, the morphology and structure of composites and polymers derived from triazine compounds are often investigated using Scanning Electron Microscopy (SEM). For instance, SEM was used to analyze the morphology of energetic composites made from RDX and a conductive polymer, revealing details about particle size and surface coverage. nih.gov The synthesis of hexahydro-1,3,5-triazine polymers has been noted, and these materials can feature the triazine ring as a key structural component. wikipedia.org

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Routes

The conventional synthesis of N-substituted hexahydro-1,3,5-triazines via amine-formaldehyde condensation is well-established. wikipedia.org However, future research is poised to move beyond these traditional methods to explore more efficient, controlled, and environmentally benign synthetic pathways.

Emerging trends in chemical synthesis suggest several promising avenues:

Energy-Assisted Synthesis: Techniques like microwave irradiation and sonochemistry have been successfully employed to synthesize other 1,3,5-triazine (B166579) derivatives with high yields and significantly reduced reaction times—often from hours to mere minutes. nih.govmdpi.comchim.itresearchgate.net Applying these methods to the synthesis of 1,3,5-Triallylhexahydro-1,3,5-triazine could offer substantial improvements in energy efficiency and process throughput. Sonochemical approaches, in particular, may allow for the use of water as a solvent, aligning with green chemistry principles. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility, safety, and scalability. The development of a flow-based synthesis for this compound could enable on-demand production and safer handling of reactive intermediates.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, using techniques like ball milling, represent a significant step towards sustainable synthesis. Exploring the mechanochemical condensation of allylamine (B125299) and paraformaldehyde could drastically reduce solvent waste and potentially uncover novel reaction pathways or polymorphs.

Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. Future research could investigate the potential for enzymatic pathways, either for the synthesis of the allylamine precursor from bio-based feedstocks or for the direct catalysis of the ring-forming condensation reaction under mild, aqueous conditions.

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields. mdpi.comchim.it |

| Sonochemistry | Enhanced reaction rates, potential for aqueous media, high energy efficiency. nih.govmdpi.com |

| Flow Chemistry | High scalability, improved safety, precise process control. |

| Mechanochemistry | Reduced or eliminated solvent use, potential for novel reactivity. |

Investigation of Novel Reactivity and Functionalization Pathways

The unique structure of this compound, featuring three reactive allyl groups and a potentially labile heterocyclic core, offers a rich landscape for chemical modification.

Functionalization of Allyl Groups: The three terminal double bonds are prime targets for a variety of transformations.

Thiol-Ene "Click" Chemistry: The thiol-ene reaction is a highly efficient and selective "click" reaction that proceeds via a radical or Michael addition mechanism between a thiol and an alkene. wikipedia.org This pathway is ideal for creating well-defined, three-dimensional structures. The reaction of this compound with various functional thiols could yield tripodal molecules with tailored properties for applications ranging from polymer crosslinking to biomedical materials. sigmaaldrich.comkarenz.jp This approach has been successfully used to create poly(thioether) dendrimers and functionalize polymers. nih.gov

Olefin Metathesis: This powerful reaction could be used for ring-closing, ring-opening, or cross-metathesis reactions to create novel macrocycles or to graft the triazine core onto other polymeric structures.

Classic Alkene Reactions: Other standard alkene transformations, such as epoxidation, dihydroxylation, and hydroformylation, could be explored to introduce a wide array of functional groups, converting the allyl moieties into epoxides, diols, or aldehydes, respectively, thereby creating versatile new building blocks.

Reactivity of the Hexahydrotriazine Ring:

Controlled Ring-Opening: The hexahydro-1,3,5-triazine ring is known to be susceptible to cleavage under acidic conditions. acs.orgresearchgate.net This reactivity is increasingly being viewed as an advantage, particularly for creating degradable and recyclable materials. repec.orgresearchgate.net Harnessing this controlled ring-opening provides a pathway to deconstruct polymers derived from this monomer, enabling chemical recycling of the constituent parts. researchgate.netresearchgate.net

Design of Next-Generation Materials with Tailored Functionalities

The trifunctional nature of this compound makes it an exceptionally promising monomer and crosslinking agent for the development of advanced materials.

Recyclable Thermosets: A significant challenge in materials science is the disposal of thermoset plastics, which have irreversible crosslinked networks. repec.org By incorporating the acid-labile hexahydrotriazine ring into a polymer network, it is possible to design strong, durable thermosets that can be chemically degraded back to their constituent monomers under mild conditions. researchgate.netrepec.orgresearchgate.net This allows for the recovery of high-value components and represents a major step towards a circular materials economy. Research has shown that poly(hexahydrotriazine) (PHT) thermosets can exhibit high mechanical strength and thermal stability while being fully degradable in dilute acid solutions. researchgate.netresearchgate.net

Covalent Organic Frameworks (COFs): Triazine derivatives are key building blocks for creating porous COFs. rsc.orgrsc.org These materials have highly ordered, porous structures with applications in catalysis, gas storage, and sensing. rsc.orgteamchem.co The allyl groups on this compound could be used for post-synthetic modification of a COF or as reactive sites for polymerization into a framework.

Smart Materials: The integration of triazine-based compounds into smart materials is a growing field. precedenceresearch.com This includes developing self-assembling systems, photoresponsive polymers, and sensors. chemimpex.comwipo.int The defined tripodal structure of functionalized this compound could be used to create ordered supramolecular polymers or materials that respond to external stimuli like pH or light.

| Material Type | Key Feature from this compound | Potential Application |

| Recyclable Thermosets | Acid-labile hexahydrotriazine ring. researchgate.netrepec.org | Automotive components, aerospace materials, electronics. |

| Functional Polymers | Trifunctional crosslinking via allyl groups. | Adhesives, coatings, hydrogels for biomedicine. chemimpex.com |

| Covalent Organic Frameworks | Triazine core and reactive handles. rsc.org | Catalysis, chemical separations, environmental remediation. teamchem.co |

| Smart Materials | Defined three-dimensional structure. | Sensors, self-healing materials, drug delivery systems. precedenceresearch.comchemimpex.com |

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating materials discovery and understanding complex chemical processes. For this compound, computational modeling can provide critical insights and guide experimental efforts.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for both the synthesis and functionalization of the molecule. For instance, DFT can predict the activation energies for thiol-ene reactions with different thiols or model the ring-opening mechanism of the hexahydrotriazine core. nih.gov Such predictive studies have been successfully applied to other triazine systems to assess the feasibility of new synthetic methods. rsc.org

Polymer and Material Property Simulation: Molecular dynamics (MD) simulations can model the polymerization of this compound and predict the properties of the resulting materials. This includes mechanical properties (e.g., Young's modulus), thermal stability, and the dynamics of degradation. This in silico approach allows for the rapid screening of different polymer architectures before committing to extensive laboratory synthesis.

Designing for Functionality: Computational tools can aid in the rational design of materials for specific applications. For example, modeling the interaction of a functionalized triazine-based polymer with specific analytes could guide the development of new chemical sensors. acs.org

Integration with Sustainable Chemistry Principles

The future development and application of this compound must be aligned with the principles of green and sustainable chemistry. researchgate.net

Atom Economy and Green Synthesis: The adoption of unconventional synthetic routes like microwave and sonochemical methods improves energy efficiency and can enable the use of greener solvents like water. nih.govmdpi.com Furthermore, reactions like the thiol-ene addition are considered "click" chemistry, characterized by high yields, minimal byproducts, and mild reaction conditions, which are all hallmarks of green chemistry. wikipedia.org

Renewable Feedstocks: A long-term goal is to source the chemical precursors from renewable resources. Research into the bio-based production of allylamine and formaldehyde (B43269) would significantly improve the sustainability profile of any materials derived from this compound.

Design for Degradation and Recycling: The most impactful sustainable application of this compound is in the creation of recyclable materials. The inherent acid-lability of the hexahydro-s-triazine ring is a key feature that enables "design for degradation". repec.orgresearchgate.net This allows for the development of high-performance thermosets that are not destined for landfills but can be broken down and repolymerized, embodying the principles of a circular economy. researchgate.net Related triazine-based materials have also been designed as recyclable catalysts and sensors. acs.orgacs.org

Q & A

Q. What experimental designs validate the environmental safety of triazine derivatives?

- Methodological Answer : Conduct biodegradation studies using OECD 301 guidelines (e.g., dissolved organic carbon analysis). Assess aquatic toxicity via Daphnia magna immobilization tests. High-performance liquid chromatography (HPLC) monitors degradation intermediates to ensure no persistent toxic byproducts .

Data Contradiction Analysis

Q. Why do some studies report reduced wettability in triazine-modified adhesives despite antimicrobial benefits?

- Methodological Answer : High triazine concentrations (>15% w/w) increase hydrophobicity, reducing dentine adhesion. To resolve, use surface modification techniques (e.g., plasma treatment) or blend with hydrophilic monomers (e.g., HEMA). Atomic force microscopy (AFM) can quantify surface roughness and wettability changes .

Q. Q. How can discrepancies in toxicity data (e.g., LD variability) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.